N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide
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Overview
Description
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide is a chemical compound with a unique structure that includes a tetrahydrothiophene ring, a hydroxyethoxy group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through the cyclization of suitable precursors under acidic or basic conditions. The hydroxyethoxy group is then introduced via an etherification reaction, followed by the attachment of the methylbenzamide moiety through an amide coupling reaction. Common reagents used in these reactions include acids, bases, and coupling agents such as carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide can be compared with similar compounds such as:
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(methylthio)nicotinamide: Contains a nicotinamide moiety with a methylthio group.
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,6-dimethoxybenzamide: Features dimethoxy groups on the benzamide moiety.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-4-2-3-5-13(12)14(18)16-10-15(19-8-7-17)6-9-20-11-15/h2-5,17H,6-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKSHVJUOHWAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CCSC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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